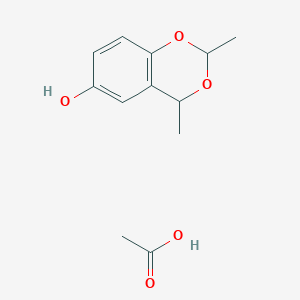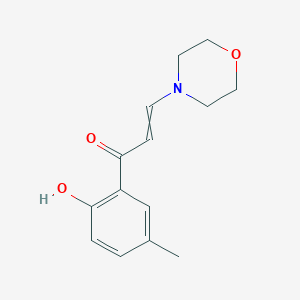
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is a complex heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry . This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers due to its potential biological and chemical properties.
Métodos De Preparación
The synthesis of quinoline derivatives, including Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-, can be achieved through several methods. Traditional synthetic routes include the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . These methods often involve harsh reaction conditions and toxic reagents. Recent advancements have focused on greener and more sustainable methods, such as microwave irradiation, ionic liquid media, and solvent-free conditions . Industrial production methods may involve the use of recyclable catalysts and one-pot reactions to improve efficiency and yield .
Análisis De Reacciones Químicas
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, clay catalysts, and ionic liquids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce different functional groups onto the quinoline core .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in medicinal chemistry. Quinoline derivatives are known for their broad spectrum of bioactivity, including antimalarial, anti-inflammatory, and antitumor properties . In addition, they are used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells . The unique structure of Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- makes it a valuable scaffold for drug design and other industrial applications .
Mecanismo De Acción
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. For instance, some quinoline compounds inhibit the growth of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to antiviral and antitumor effects. The specific molecular targets and pathways for Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- are still under investigation, but it is believed to exert its effects through similar mechanisms .
Comparación Con Compuestos Similares
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- can be compared to other quinoline derivatives such as quinine, chloroquine, and mefloquine . These compounds share a similar quinoline core but differ in their substituents and biological activities. For example, quinine is a well-known antimalarial agent, while chloroquine and mefloquine are used to treat malaria and other diseases . The unique substituents on Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- may confer distinct biological properties, making it a valuable compound for further research .
Propiedades
Número CAS |
89409-13-2 |
|---|---|
Fórmula molecular |
C27H22BrN |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C27H22BrN/c28-22-15-17-23(18-16-22)29-26-14-8-7-13-24(26)25(20-9-3-1-4-10-20)19-27(29)21-11-5-2-6-12-21/h1-6,9-12,14-19H,7-8,13H2 |
Clave InChI |
CGNRNCLHOWHKKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C2C(=C(C=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)




![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)

![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)

![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)

![4-[3-(Furan-3-yl)-1,2-oxazolidin-3-yl]benzonitrile](/img/structure/B14401178.png)
